4-chloro-2-methoxy-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide
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Overview
Description
4-chloro-2-methoxy-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group at the 4th position, a methoxy group at the 2nd position, and a pyridin-3-yloxolan-3-yl group attached to the nitrogen atom of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methoxy-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 4-chloro-2-methoxybenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Amidation: The resulting 4-chloro-2-methoxyaniline is then reacted with an appropriate acid chloride or anhydride to form the benzamide structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalable production, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-methoxy-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-methoxy-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or sodium hydride (NaH) under basic conditions.
Major Products
Oxidation: Formation of 4-chloro-2-formyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide.
Reduction: Formation of 2-methoxy-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-2-methoxy-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-chloro-2-methoxy-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar structure with a sulfamoylphenyl group instead of the pyridin-3-yloxolan-3-yl group.
4-chloro-2-methoxy-N-(2-pyridin-3-yl)benzamide: Lacks the oxolan ring, making it structurally simpler.
Uniqueness
4-chloro-2-methoxy-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide is unique due to the presence of the pyridin-3-yloxolan-3-yl group, which imparts distinct chemical properties and biological activities
Properties
IUPAC Name |
4-chloro-2-methoxy-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-22-15-9-12(18)4-5-13(15)17(21)20-14-6-8-23-16(14)11-3-2-7-19-10-11/h2-5,7,9-10,14,16H,6,8H2,1H3,(H,20,21)/t14-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZRUWZUIHGBOZ-GOEBONIOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(=O)NC2CCOC2C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)Cl)C(=O)N[C@H]2CCO[C@@H]2C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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